molecular formula C9H5FO2 B1366320 3-(4-Fluorophenyl)propiolic acid CAS No. 706-06-9

3-(4-Fluorophenyl)propiolic acid

Cat. No.: B1366320
CAS No.: 706-06-9
M. Wt: 164.13 g/mol
InChI Key: YFYQXNQRGCVMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)propiolic acid is an organic compound with the molecular formula C9H5FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)propiolic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzyl chloride.

    Reaction with Sodium Acetylide: The 4-fluorobenzyl chloride is reacted with sodium acetylide to form 4-fluorophenylacetylene.

    Oxidation: The 4-fluorophenylacetylene is then oxidized using potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents include sodium acetylide, potassium permanganate, and solvents like dichloromethane and methanol.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form 3-(4-Fluorophenyl)propionic acid.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: 3-(4-Fluorophenyl)propionic acid.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluorophenyl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)propiolic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with other molecules. The propiolic acid moiety allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propionic acid: Similar structure but lacks the triple bond present in 3-(4-Fluorophenyl)propiolic acid.

    4-Fluorophenylacetylene: Precursor in the synthesis of this compound.

    4-Fluorobenzyl chloride: Starting material for the synthesis.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a propiolic acid moiety. This combination imparts distinct chemical properties, making it valuable for various synthetic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYQXNQRGCVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413410
Record name 3-(4-Fluorophenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-06-9
Record name 3-(4-Fluorophenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)propiolic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)propiolic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)propiolic acid
Reactant of Route 4
3-(4-Fluorophenyl)propiolic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)propiolic acid
Reactant of Route 6
3-(4-Fluorophenyl)propiolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.